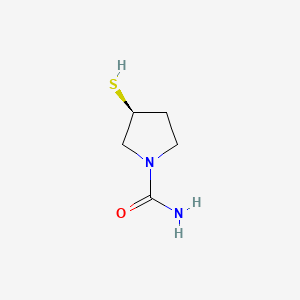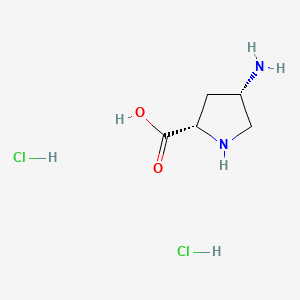
4-Hydroxymoxonidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Plant Defense : 4-Hydroxy-1,4-benzoxazin-3-ones, a type of hydroxamic acid including 4-Hydroxymoxonidine, are extensively studied for their role in defending cereals against insects, fungi, bacteria, and herbicides, and in allelopathic effects of crops (Niemeyer, 1988).
Cancer Therapy : Research on 4-Hydroxycoumarin shows its potential as an adjuvant therapy for melanoma, due to its ability to disrupt the actin cytoskeleton in melanoma cells, affecting cell adhesion and motility without harming non-malignant cells (Velasco-Velázquez et al., 2003).
Lipid Peroxidation Studies : 4-Hydroxynonenal, a product of lipid peroxidation, is a significant focus in research for its role as a bioactive marker in various pathophysiological processes. Its presence is associated with oxidative stress and potentially several diseases, including Alzheimer's disease (Žarković, 2003).
Research on 4-Hydroxyphenylretinamide (4-HPR) : 4-HPR, a synthetic retinoid, is investigated for its anti-cancer effects, particularly in the context of head and neck cancer. It has been shown to activate PPAR γ, which may contribute to its anti-cancer properties (Harris et al., 2003).
Hydroxychloroquine Research : Though not directly related to this compound, research on hydroxychloroquine, particularly in the context of COVID-19, sheds light on the repurposing of drugs for emerging health crises (Gupta & Malviya, 2020).
Safety and Hazards
作用機序
Target of Action
4-Hydroxymoxonidine, a derivative of Moxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The I1 receptor plays a crucial role in the regulation of blood pressure .
Mode of Action
This compound acts as a selective agonist at the imidazoline I1 receptor . By binding to this receptor, it suppresses the activity of the sympathetic nervous system, leading to a reduction in blood pressure . Compared to other central-acting antihypertensives, this compound binds with much greater affinity to the imidazoline I1 receptor .
Biochemical Pathways
It’s known that the activation of the i1 receptor leads to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure . Additionally, this compound may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver, with 10-20% undergoing metabolism . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life is approximately 2.2-2.8 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . This is achieved through the suppression of the sympathetic nervous system activity. Additionally, it may also have beneficial effects on insulin resistance syndrome, independent of its blood pressure-lowering effect .
生化学分析
Biochemical Properties
The exact role of 4-Hydroxymoxonidine in biochemical reactions is not well-documented. As a derivative of moxonidine, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Moxonidine is known to act as a selective agonist at the imidazoline receptor subtype 1 (I1), which is involved in the regulation of blood pressure
Cellular Effects
Its parent compound, moxonidine, has been shown to have effects on various types of cells, particularly in the cardiovascular system . It influences cell function by acting on the central nervous system to decrease sympathetic nervous system activity, thereby reducing blood pressure .
Molecular Mechanism
Moxonidine, the parent compound, is known to exert its effects at the molecular level by binding to the imidazoline I1-receptor . This binding interaction leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure .
Metabolic Pathways
It is known that moxonidine, the parent compound, is involved in the regulation of blood pressure via the central nervous system
特性
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFANMLJBOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140221 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-34-2 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/no-structure.png)






![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)



